molecular formula C11H20N2O B1463929 trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone CAS No. 412291-03-3

trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone

Cat. No. B1463929
CAS RN: 412291-03-3
M. Wt: 196.29 g/mol
InChI Key: IXOQRPCMMKXGGX-UHFFFAOYSA-N
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Description

“trans-4-Aminocyclohexanemethanol” and “trans-4-Aminocyclohexylacetic acid” are organic compounds that are used in various chemical reactions . They are known to possess many biological properties and are excellent starting materials for the synthesis of active pharmaceutical agents .


Synthesis Analysis

The synthesis of these compounds often starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution . The free amino alcohols are then obtained by hydrolysis of the isolated, dried trans-acetamidocyclohexanol . Another approach for the trans-isomer was selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst .


Molecular Structure Analysis

The molecular formula of “trans-4-Aminocyclohexylacetic acid” is C8H15NO2 . The InChI code is 1S/C8H15NO2/c9-7-3-1-6 (2-4-7)5-8 (10)11/h6-7H,1-5,9H2, (H,10,11)/t6-,7- .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve several steps. For example, the hydrogenation of p-acetamidophenol (III) gives a product with a trans/cis ratio of at least 1:1 . The reaction mixture is then saponified in an alkaline medium, and cooled to precipitate the desired compound .


Physical And Chemical Properties Analysis

The molecular weight of “trans-4-Aminocyclohexylacetic acid” is 157.21 . It is a solid substance .

Safety And Hazards

When handling “trans-4-Aminocyclohexanemethanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(4-aminocyclohexyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOQRPCMMKXGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(4-Aminocyclohexyl)-pyrrolidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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